(R)-Propranolol-O-beta-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

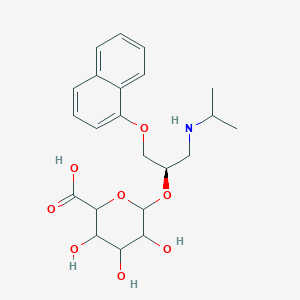

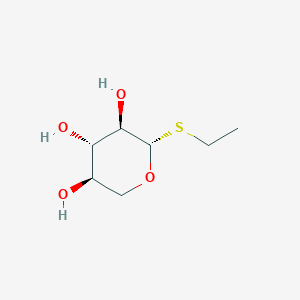

®-Propranolol-O-beta-D-glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. This compound is formed through the glucuronidation process, where propranolol is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Propranolol-O-beta-D-glucuronide typically involves the enzymatic or chemical conjugation of propranolol with glucuronic acid. Enzymatic methods often use liver microsomes or recombinant enzymes to catalyze the reaction under physiological conditions. Chemical synthesis may involve the use of activating agents like carbodiimides to facilitate the conjugation.

Industrial Production Methods: Industrial production of ®-Propranolol-O-beta-D-glucuronide may employ bioreactors with immobilized enzymes to achieve high yields and purity. The process is optimized for large-scale production by controlling parameters such as pH, temperature, and substrate concentration.

Chemical Reactions Analysis

Types of Reactions: ®-Propranolol-O-beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved to release propranolol and glucuronic acid. This reaction can occur under acidic or enzymatic conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.

Oxidation and Reduction: While ®-Propranolol-O-beta-D-glucuronide is relatively stable, propranolol itself can undergo oxidation and reduction reactions.

Major Products:

Hydrolysis: Propranolol and glucuronic acid.

Oxidation: Propranolol can be oxidized to form various metabolites, including 4-hydroxypropranolol.

Scientific Research Applications

®-Propranolol-O-beta-D-glucuronide has several applications in scientific research:

Pharmacokinetics: Studying the metabolism and excretion of propranolol.

Toxicology: Assessing the safety and potential side effects of propranolol and its metabolites.

Drug Development: Investigating the role of glucuronidation in drug metabolism and designing drugs with improved pharmacokinetic profiles.

Biomarker Discovery: Using the compound as a biomarker for monitoring propranolol therapy.

Mechanism of Action

The primary mechanism of action of ®-Propranolol-O-beta-D-glucuronide involves its role as a metabolite of propranolol. Propranolol exerts its effects by blocking beta-adrenergic receptors, reducing heart rate, and lowering blood pressure. The glucuronidation process enhances the solubility of propranolol, facilitating its excretion and reducing its half-life in the body.

Comparison with Similar Compounds

Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.

4-Hydroxypropranolol: An active metabolite of propranolol with similar beta-blocking activity.

Propranolol sulfate: Another metabolite formed through sulfation.

Uniqueness: ®-Propranolol-O-beta-D-glucuronide is unique due to its enhanced solubility and excretion profile compared to propranolol. This property makes it an important compound for studying the pharmacokinetics and metabolism of propranolol.

Properties

Molecular Formula |

C22H29NO8 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17?,18?,19?,20?,22?/m1/s1 |

InChI Key |

PCALHJGQCKATMK-BVQRVHBVSA-N |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)

![Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)

![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)

![2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)